molecular formula C16H17NO2 B1296335 N-(4-methoxyphenyl)-3-phenylpropanamide CAS No. 97754-31-9

N-(4-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B1296335
CAS No.: 97754-31-9
M. Wt: 255.31 g/mol
InChI Key: JDXWZGXJTQCYCS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Biochemical Analysis

Biochemical Properties

N-(4-methoxyphenyl)-3-phenylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), influencing their activity and expression levels . These interactions suggest that this compound may have anti-inflammatory properties, as it can modulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes, thereby reducing inflammation . Additionally, this compound can impact cellular metabolism by altering the levels of oxidative stress markers such as glutathione (GSH), superoxide dismutase (SOD), and malondialdehyde (MDA) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been found to inhibit the activity of COX-2 and NF-κB, resulting in decreased production of pro-inflammatory cytokines . This inhibition is achieved through direct binding to the active sites of these enzymes, preventing their normal function. Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects, as evidenced by the continued downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes . The stability and degradation of the compound need to be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been reported . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution can influence its therapeutic effects and potential toxicity, as certain tissues may be more susceptible to its actions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-phenylpropanamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to amidation using ammonia or an amine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-hydroxyphenyl-3-phenylpropanamide.

    Reduction: N-(4-methoxyphenyl)-3-phenylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar structure but with a shorter carbon chain.

    N-(4-methoxyphenyl)benzamide: Similar structure but with a benzamide moiety instead of a propanamide.

    N-(4-methoxyphenyl)propionamide: Similar structure but with a propionamide moiety.

Uniqueness

N-(4-methoxyphenyl)-3-phenylpropanamide is unique due to its specific combination of a methoxyphenyl group and a propanamide moiety, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may enhance its lipophilicity and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXWZGXJTQCYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302986
Record name N-(4-methoxyphenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97754-31-9
Record name N-(4-methoxyphenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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